![molecular formula C23H21NO3 B14239968 3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one CAS No. 541549-77-3](/img/structure/B14239968.png)
3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one is a chemical compound known for its unique structure and properties. This compound belongs to the class of naphthopyrans, which are known for their photochromic behavior, meaning they can change color when exposed to light. This property makes them useful in various applications, including optical lenses and other materials that require light-induced color changes.
準備方法
The synthesis of 3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one typically involves a multi-step process. One common method includes the reaction of 4-(diethylamino)benzaldehyde with 2-hydroxy-1-naphthaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate compound. This intermediate is then cyclized to form the final naphthopyran structure. Industrial production methods often utilize similar synthetic routes but may involve optimizations for yield and purity, such as the use of catalysts or specific reaction conditions to enhance the efficiency of the process .
化学反応の分析
3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring. Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Cyclization: The compound can participate in cyclization reactions to form more complex polycyclic structures.
科学的研究の応用
3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a photochromic dye in the development of new materials with light-responsive properties.
Biology: The compound’s ability to change color under light exposure makes it useful in biological imaging and as a marker in various assays.
Medicine: Research is ongoing into its potential use in drug delivery systems, where light-induced changes can trigger the release of therapeutic agents.
作用機序
The photochromic behavior of 3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one is primarily due to the reversible opening and closing of the pyran ring upon exposure to light. When exposed to UV light, the compound undergoes a structural change that results in a color change. This process involves the absorption of light energy, which excites the electrons and leads to the breaking of the pyran ring. Upon removal of the light source, the compound returns to its original structure and color .
類似化合物との比較
Similar compounds to 3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one include other naphthopyrans and spiropyrans. These compounds also exhibit photochromic properties but may differ in their specific light absorption wavelengths and the speed of their color change. For example:
Spiropyrans: Known for their rapid color change and use in optical data storage.
Naphthopyrans: Often used in sunglasses and other optical applications due to their stability and range of color changes.
Chromenes: Another class of photochromic compounds with applications in light-sensitive coatings and inks.
特性
CAS番号 |
541549-77-3 |
|---|---|
分子式 |
C23H21NO3 |
分子量 |
359.4 g/mol |
IUPAC名 |
3-[4-(diethylamino)phenyl]-2-hydroxybenzo[f]chromen-1-one |
InChI |
InChI=1S/C23H21NO3/c1-3-24(4-2)17-12-9-16(10-13-17)23-22(26)21(25)20-18-8-6-5-7-15(18)11-14-19(20)27-23/h5-14,26H,3-4H2,1-2H3 |
InChIキー |
JKMAFXMALFTHID-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC4=CC=CC=C43)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


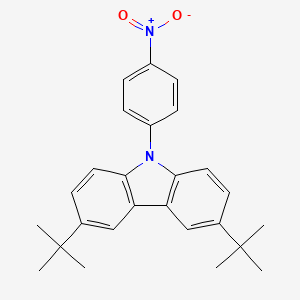
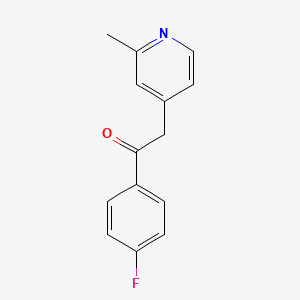
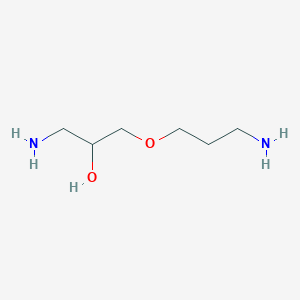
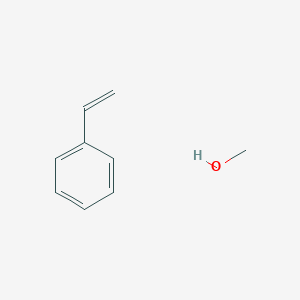
![[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]acetaldehyde](/img/structure/B14239913.png)
![2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14239922.png)
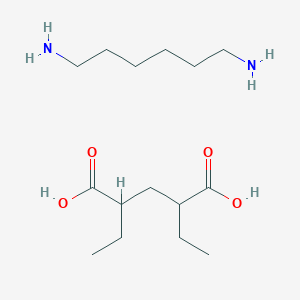
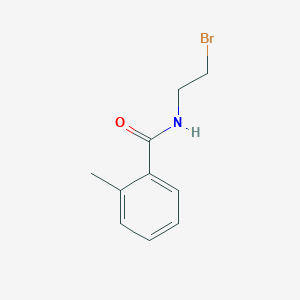
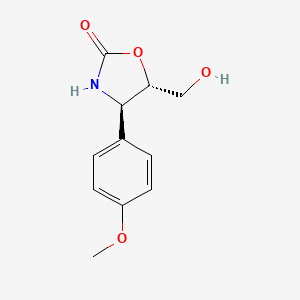
![N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine](/img/structure/B14239953.png)

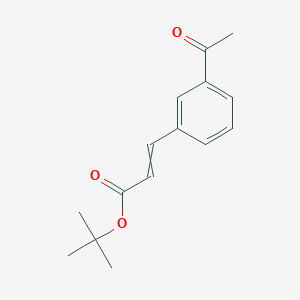

![1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile](/img/structure/B14239964.png)
